molecular formula C17H19N3O6 B14884576 3-({2-[(3-Methyl-4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

3-({2-[(3-Methyl-4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B14884576
M. Wt: 361.3 g/mol
InChI Key: HNNQWSUPOFJWKX-UHFFFAOYSA-N
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Description

3-({2-[(3-Methyl-4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptane ring with a hydrazinyl carbonyl group and a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(3-Methyl-4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The resulting adduct is then functionalized to introduce the carboxylic acid group.

The next step involves the introduction of the hydrazinyl carbonyl group. This can be achieved by reacting the carboxylic acid derivative with hydrazine hydrate under acidic conditions. The final step involves the coupling of the hydrazinyl carbonyl intermediate with 3-methyl-4-nitrobenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-({2-[(3-Methyl-4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The hydrazinyl carbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({2-[(3-Methyl-4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[22

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({2-[(3-Methyl-4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazinyl carbonyl and nitrophenyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-({2-[(3-Methyl-4-aminophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

    3-({2-[(3-Methyl-4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

Uniqueness

The unique combination of a bicyclic heptane ring, a hydrazinyl carbonyl group, and a nitrophenyl moiety makes 3-({2-[(3-Methyl-4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[221]heptane-2-carboxylic acid distinct from other similar compounds

Properties

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

IUPAC Name

3-[[(3-methyl-4-nitrobenzoyl)amino]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C17H19N3O6/c1-8-6-11(4-5-12(8)20(25)26)15(21)18-19-16(22)13-9-2-3-10(7-9)14(13)17(23)24/h4-6,9-10,13-14H,2-3,7H2,1H3,(H,18,21)(H,19,22)(H,23,24)

InChI Key

HNNQWSUPOFJWKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NNC(=O)C2C3CCC(C3)C2C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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